2-(3-Ethoxy-4-propoxybenzylidene)-6-phenyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione
Description
2-(3-Ethoxy-4-propoxybenzylidene)-6-phenyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione is a heterocyclic compound featuring a thiazolo[3,2-b][1,2,4]triazine core fused with a dione system. The molecule is substituted at position 2 with a 3-ethoxy-4-propoxybenzylidene group and at position 6 with a phenyl group. The compound’s synthesis typically involves Knoevenagel condensation or similar methods, as seen in analogous thiazolo-triazine derivatives . Its alkoxy substituents (ethoxy and propoxy) enhance lipophilicity, which may improve membrane permeability compared to halogenated analogs .
Properties
CAS No. |
617694-37-8 |
|---|---|
Molecular Formula |
C23H21N3O4S |
Molecular Weight |
435.5 g/mol |
IUPAC Name |
(2Z)-2-[(3-ethoxy-4-propoxyphenyl)methylidene]-6-phenyl-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione |
InChI |
InChI=1S/C23H21N3O4S/c1-3-12-30-17-11-10-15(13-18(17)29-4-2)14-19-22(28)26-23(31-19)24-21(27)20(25-26)16-8-6-5-7-9-16/h5-11,13-14H,3-4,12H2,1-2H3/b19-14- |
InChI Key |
VYLSZUNHMIBHHM-RGEXLXHISA-N |
Isomeric SMILES |
CCCOC1=C(C=C(C=C1)/C=C\2/C(=O)N3C(=NC(=O)C(=N3)C4=CC=CC=C4)S2)OCC |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C=C2C(=O)N3C(=NC(=O)C(=N3)C4=CC=CC=C4)S2)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Ethoxy-4-propoxybenzylidene)-6-phenyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the formation of the triazole ring on the thiadiazole .
Industrial Production Methods
Companies like Sigma-Aldrich provide this compound as part of their collection of rare and unique chemicals .
Chemical Reactions Analysis
Types of Reactions
2-(3-Ethoxy-4-propoxybenzylidene)-6-phenyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-(3-Ethoxy-4-propoxybenzylidene)-6-phenyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anticancer, antimicrobial, and anti-inflammatory properties.
Biological Research: It serves as a tool for understanding various biological pathways and mechanisms.
Industrial Applications:
Mechanism of Action
The mechanism of action of 2-(3-Ethoxy-4-propoxybenzylidene)-6-phenyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to form specific interactions with these targets, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a broader class of thiazolo[3,2-b][1,2,4]triazine-3,7-diones, where variations in substituents significantly alter physicochemical and biological properties. Key structural analogs include:
Notes:
- Halogenated analogs (e.g., bromo, chloro) exhibit lower yields (36–62%) compared to methoxy-substituted derivatives (76–96%) due to steric and electronic challenges during synthesis .
- Alkoxy groups (ethoxy, propoxy) in the target compound may confer superior metabolic stability over halogenated analogs, which are prone to dehalogenation .
Biological Activity
2-(3-Ethoxy-4-propoxybenzylidene)-6-phenyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione is a complex organic compound featuring a thiazolo-triazine core structure. This compound has garnered interest due to its potential biological activities, which may include anticancer, antimicrobial, and anti-inflammatory properties. The unique structural attributes of this compound arise from its multiple functional groups and heterocyclic rings.
Chemical Structure and Properties
The molecular formula of 2-(3-Ethoxy-4-propoxybenzylidene)-6-phenyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione is , with a molecular weight of approximately 435.5 g/mol. The compound's structural complexity is characterized by the presence of a benzylidene moiety with ethoxy and propoxy substituents, contributing to its reactivity and biological activity.
Anticancer Activity
Research indicates that compounds with thiazolo[3,2-b][1,2,4]triazine structures often exhibit significant anticancer properties. For instance:
- A study on related triazole derivatives found potent cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) with IC50 values ranging from 6.2 μM to 43.4 μM for different derivatives .
- The compound's ability to interact with DNA and inhibit tumor growth has been suggested based on structural analogs .
Antimicrobial Properties
Compounds similar to 2-(3-Ethoxy-4-propoxybenzylidene)-6-phenyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione have demonstrated antimicrobial activity:
- Various studies have highlighted the effectiveness of thiazole derivatives against bacteria and fungi. For example, certain derivatives showed enhanced antibacterial activity compared to standard antibiotics .
Anti-inflammatory Effects
The anti-inflammatory potential of related compounds has been documented:
- Thiazole and triazine derivatives have been reported to exhibit anti-inflammatory activities through inhibition of pro-inflammatory cytokines and enzymes .
Comparative Analysis of Related Compounds
A comparative analysis can provide insights into the unique biological activities of 2-(3-Ethoxy-4-propoxybenzylidene)-6-phenyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione relative to structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6-Benzyl-2-(3-ethoxy-4-propoxybenzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione | Similar thiazole structure | Anticancer activity against MCF-7 |
| (5Z)-5-(3-Ethoxy-4-propoxybenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one | Different phenyl substituent | Enhanced antibacterial properties |
| 5-Methylthiazolo[3,2-b][1,2,4]triazine derivatives | Simplified structure | Focused on simpler biological interactions |
Case Studies
Several studies have examined the biological activity of thiazolo[3,2-b][1,2,4]triazine derivatives:
- Anticancer Activity : A study published in "Chemistry and Biological Activities" reported that certain triazole derivatives exhibited significant cytotoxicity against human breast cancer cell lines (MCF-7), with some compounds showing IC50 values comparable to established chemotherapeutics .
- Antimicrobial Efficacy : Research focusing on thiazole derivatives indicated broad-spectrum antimicrobial activity against various pathogens. Compounds were tested against Gram-positive and Gram-negative bacteria as well as fungi .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
